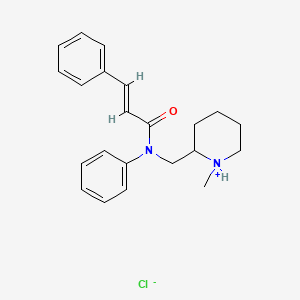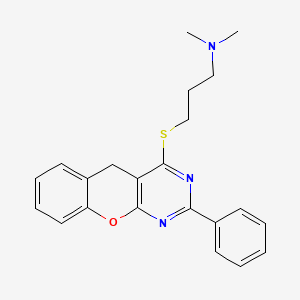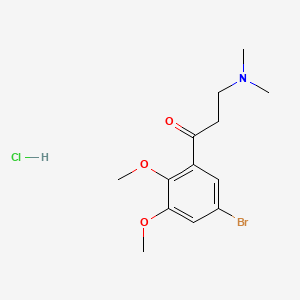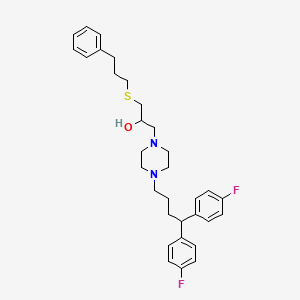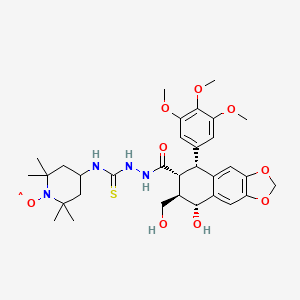
N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a podophyllic acid moiety linked to a thiosemicarbazide group, which is further modified with a 2,2,6,6-tetramethyl-1-piperidinyl-oxy substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Podophyllic Acid Derivative: The initial step involves the preparation of a podophyllic acid derivative through esterification or amidation reactions.
Thiosemicarbazide Formation:
Introduction of 2,2,6,6-Tetramethyl-1-Piperidinyl-Oxy Group: The final step involves the modification of the thiosemicarbazide with 2,2,6,6-tetramethyl-1-piperidinyl-oxy, which can be carried out using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve reaction rates and product purity .
化学反応の分析
Types of Reactions
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl-oxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulation of Cellular Signaling: It can modulate signaling pathways, affecting cell proliferation and apoptosis.
類似化合物との比較
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide can be compared with other similar compounds to highlight its uniqueness:
N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound also contains the 2,2,6,6-tetramethyl-4-piperidinyl group but differs in its overall structure and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another related compound used as a light stabilizer in polymers.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Used in polymer chemistry for its stabilizing properties.
These comparisons highlight the unique structural features and diverse applications of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide.
特性
CAS番号 |
125654-64-0 |
|---|---|
分子式 |
C32H43N4O9S |
分子量 |
659.8 g/mol |
InChI |
InChI=1S/C32H43N4O9S/c1-31(2)12-17(13-32(3,4)36(31)40)33-30(46)35-34-29(39)26-20(14-37)27(38)19-11-22-21(44-15-45-22)10-18(19)25(26)16-8-23(41-5)28(43-7)24(9-16)42-6/h8-11,17,20,25-27,37-38H,12-15H2,1-7H3,(H,34,39)(H2,33,35,46)/t20-,25+,26-,27-/m0/s1 |
InChIキー |
ASRWRMLCMYKYRH-JYIOINSGSA-N |
異性体SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
正規SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



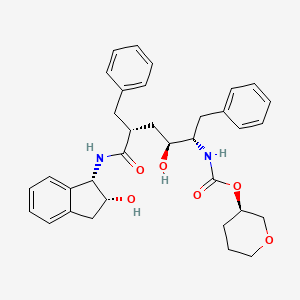
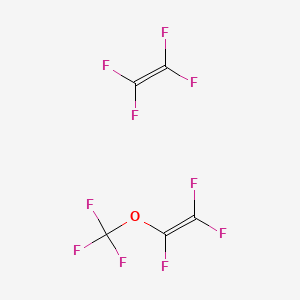

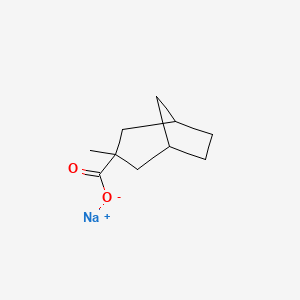
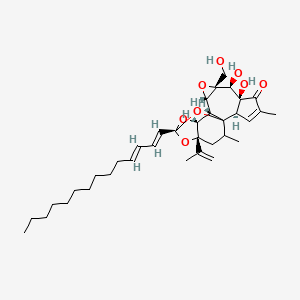
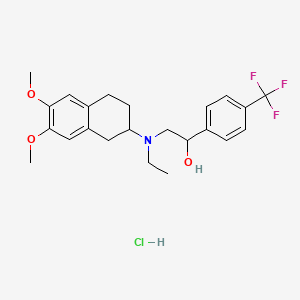
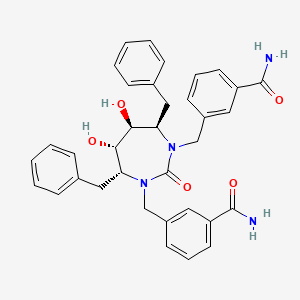

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
